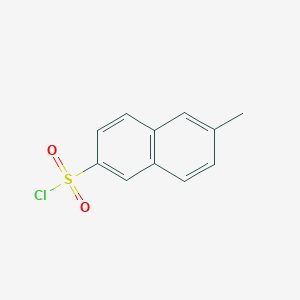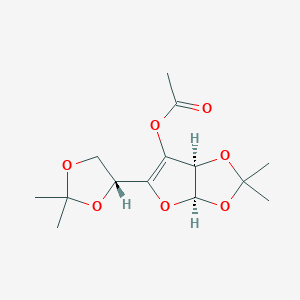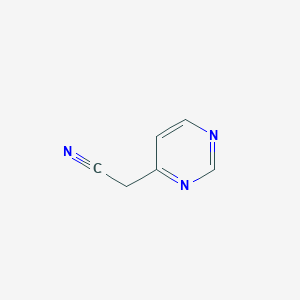
6-Methylnaphthalene-2-sulfonyl chloride
Descripción general
Descripción
6-Methylnaphthalene-2-sulfonyl chloride is a chemical compound that can be derived from 2-methylnaphthalene through various chemical reactions. The compound is of interest due to its potential applications in organic synthesis and as an intermediate in the production of other chemicals. Although the provided papers do not directly discuss 6-methylnaphthalene-2-sulfonyl chloride, they provide insights into the chemistry of related compounds, which can be useful for understanding the properties and reactivity of 6-methylnaphthalene-2-sulfonyl chloride.
Synthesis Analysis
The synthesis of related compounds, such as 2-methyl-1,4-naphthoquinone, involves the oxidation of 2-methylnaphthalene using hydrogen peroxide in the presence of a Pd(II)-polystyrene sulfonic acid resin catalyst . This process demonstrates the reactivity of the methyl group in 2-methylnaphthalene, which could be relevant for the synthesis of 6-methylnaphthalene-2-sulfonyl chloride through sulfonylation reactions. Additionally, the sulphonation of 2-methylnaphthalene with sulfuric acid leads to the formation of various monosulphonic acids, indicating that the position of sulfonylation can be influenced by reaction conditions such as temperature .
Molecular Structure Analysis
While the molecular structure of 6-methylnaphthalene-2-sulfonyl chloride is not directly analyzed in the provided papers, the structure of related sulfonyl compounds, such as those formed by the reaction of 1-dimethylaminonaphthalene-5-sulfonyl chloride with lysine residues, suggests that sulfonyl chlorides can form stable sulfonamide linkages . This information can be extrapolated to predict that 6-methylnaphthalene-2-sulfonyl chloride would also be capable of forming similar linkages, which could be useful in further chemical modifications.
Chemical Reactions Analysis
The chemical reactivity of naphthalene derivatives is highlighted in the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents . This demonstrates the potential for halogenation and methoxylation of naphthalene derivatives, which could be relevant for the chemical reactions involving 6-methylnaphthalene-2-sulfonyl chloride. Furthermore, the acylation of 2-methylnaphthalene to produce 2-methyl 6-acylnaphthalene showcases the reactivity of the methyl group and the potential for acyl group introduction at specific positions on the naphthalene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylnaphthalene-2-sulfonyl chloride can be inferred from the properties of similar compounds. For instance, the oxidation of 2-methylnaphthalene to produce 2-methyl-1,4-naphthoquinone involves a reaction at moderate temperatures (50 °C) and demonstrates the stability of the product at these conditions . The sulphonation study of 2-methylnaphthalene indicates that the distribution of sulphonation products can be controlled by temperature, which could be important for optimizing the synthesis of 6-methylnaphthalene-2-sulfonyl chloride . Additionally, the reactivity of sulfonyl chloride groups with amino acids suggests that 6-methylnaphthalene-2-sulfonyl chloride would have similar reactivity, which could affect its handling and storage conditions .
Aplicaciones Científicas De Investigación
Fluorometric Reagent Development
6-Methylnaphthalene-2-sulfonyl chloride has been utilized in the synthesis of N-methyl-2-anilino-6-naphthalenesulfonyl hydrazine (2,6-mansyl hydrazine), a sensitive fluorometric reagent for detecting carbonyl compounds. This compound, synthesized from sulfonyl chloride and hydrazinlum hydroxide, shows promise in the mansylation of amines, amino acids, and phenolic steroids, offering a quantitative approach in analytical biochemistry (Zeitler, 1978).
Enhanced Oil Recovery
Decyl methylnaphthalene sulfonate surfactants, derived from methylnaphthalene sulfonate chemistry, have been synthesized and evaluated for their potential in Enhanced Oil Recovery (EOR). The dynamic interfacial tension (DIT) studies between these surfactant systems and crude oil indicate significant efficiency in reducing the oil-water interfacial tension, highlighting their potential for cost-effective and efficient EOR applications (Zhao et al., 2004).
Organic Optoelectronics
The use of methylnaphthalene sulfonate derivatives, specifically in the context of poly(3,4-ethylenedioxythiophene) (PEDOT) systems, has been explored for enhancing the hole injection/extraction properties in organic optoelectronics. The incorporation of methylnaphthalene sulfonate formaldehyde condensate (MNSF) as a dispersant and dopant has shown to improve the work function, structural, and electrical homogeneity of PEDOT, leading to enhanced device performance (Li et al., 2017).
Surface Chemistry and Interfacial Behavior
Sodium methylnaphthalene sulfonate (SMNS), synthesized from methylnaphthalene sulfonate, exhibits significant surface activity and the ability to reduce interfacial tension between oil and water. These properties suggest its utility not only as a hydrotrope but also in applications such as EOR, where surface and interfacial behaviors are crucial (Gong et al., 2004).
Catalysis and Synthesis
The catalytic performance of acid-modified molecular sieves in the acylation of 2-methylnaphthalene highlights the potential of 6-methylnaphthalene-2-sulfonyl chloride derivatives in synthesizing important organic intermediates. These intermediates, such as 2,6-methylacylnaphthalene, are crucial in the production of polyethylene 2,6-naphthalene dicarboxylate (PEN), a valuable polyester (Sun et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-methylnaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHYCRDRXFZPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558275 | |
| Record name | 6-Methylnaphthalene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1875-72-5 | |
| Record name | 6-Methyl-2-naphthalenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylnaphthalene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylnaphthalene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)


![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)

